3-(3-(3,5-二甲氧基苯基)-1,2,4-恶二唑-5-基)喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

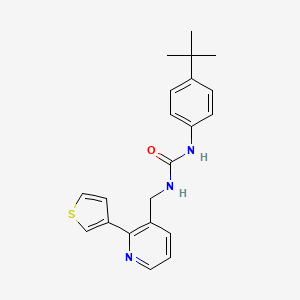

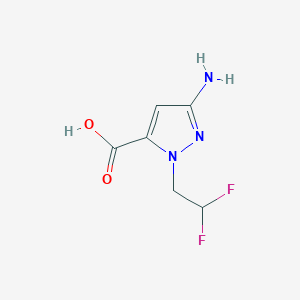

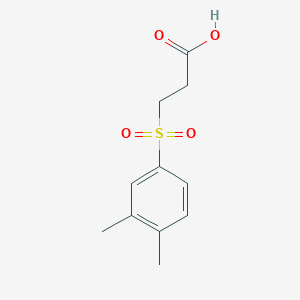

The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of quinazolinone and oxadiazole, which are known for their extensive biological activities, including antimicrobial and cytotoxic effects. The presence of the dimethoxyphenyl group suggests potential for increased pharmacological activity due to the electron-donating nature of the methoxy groups, which could affect the molecule's interaction with biological targets.

Synthesis Analysis

The synthesis of related quinazolinone-oxadiazole derivatives typically involves multi-step reactions. For instance, the synthesis of quinazolinone-1,3,4-oxadiazole conjugates involves the reaction of 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with an oxadiazole compound in the presence of a base like potassium carbonate . Similarly, selenopyrano[2,3-b]quinolin-2-ones derivatives are prepared from mercapto-oxadiazolyl compounds reacting with chloroacetone . These methods could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazolinone and oxadiazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Theoretical studies, such as DFT calculations, can predict the molecular structure and vibrational spectra, providing insights into the stability and reactivity of the molecule .

Chemical Reactions Analysis

Quinazolinone and oxadiazole derivatives can undergo various chemical reactions. For example, azide cycloaddition reactions have been used to prepare novel bisheterocycles, including triazolyl oxadiazole and quinazolinones . The reactivity of the compound could be explored through similar cycloaddition reactions or other suitable chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone-oxadiazole derivatives can be influenced by the substituents on the quinazolinone ring and the oxadiazole moiety. For example, the introduction of a propyl group on the quinazolinone ring has been shown to improve cytotoxic activity . Theoretical studies can provide information on the electronic properties, such as HOMO-LUMO gaps, NBO analysis, and polarizability, which are indicative of the compound's reactivity and potential nonlinear optical (NLO) properties .

Relevant Case Studies

Case studies involving similar compounds have demonstrated their potential in various biological applications. For instance, some quinazolinone-oxadiazole derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi . Others have shown promising cytotoxic activity against cancer cell lines, such as MCF-7 and HeLa . Additionally, novel quinolin-based oxadiazoles have been evaluated for their anti-inflammatory, analgesic, and antimicrobial activities .

科学研究应用

合成和抗氧化性能

Fadda 等人(2011 年)的一项研究探讨了新型(1,3,4-恶二唑-2-基)-1H-苯并[h]喹啉-4-酮衍生物的合成,包括葡萄糖和木糖腙的形成。这些化合物经过评估,显示出中等至高的抗氧化性能和细胞毒性 (Fadda 等人,2011 年)。

抗癌潜力和微管蛋白结合研究

Kamath 等人(2016 年)合成了新型取代的喹啉-吲哚-恶二唑杂化物作为潜在的抗癌剂。这些化合物在乳腺腺癌和正常肾细胞系中表现出体外细胞毒性潜力。一种特定化合物显示出与微管蛋白秋水仙碱结合腔有希望的结合相互作用,表明其作为微管蛋白抑制剂的潜力 (Kamath 等人,2016 年)。

抗菌和抗增殖活性

Al-Wahaibi 等人(2021 年)报道了 1,3,4-恶二唑 N-曼尼希碱的合成及其抗菌和抗增殖活性的评估。这些化合物显示出广谱抗菌活性,并对各种癌细胞系具有有效的活性 (Al-Wahaibi 等人,2021 年)。

新型杂环化合物的合成

Nandeshwarappa 等人(2020 年)制备了一系列新型杂环化合物,包括 3-(5-巯基-1,3,4-恶二唑-2-基)-2H-硒并吡喃并[2,3-b]喹啉-2-酮,突出了此类化合物的多功能性和在各种科学研究领域的潜在应用 (Nandeshwarappa 等人,2020 年)。

针对 Bcl-2 的抗癌剂

Hamdy 等人(2019 年)专注于基于喹啉-4-基的恶二唑和三唑类似物的合成,作为 Bcl-2 抑制剂。其中一些化合物,特别是 6i,在表达 Bcl-2 的癌细胞系中显示出亚微摩尔抗增殖活性 (Hamdy 等人,2019 年)。

新型非肽拮抗剂的结合研究

Langmead 等人(2004 年)表征了新型非肽拮抗剂 [3H]SB-674042 与人食欲素-1 受体的结合。这项研究提供了对这类化合物在生理功能和受体相互作用中的潜在用途的见解 (Langmead 等人,2004 年)。

吡唑-1-基喹喔啉-2(1H)-酮衍生物的抗菌活性

Ajani 等人(2009 年)合成了吡唑-1-基喹喔啉-2(1H)-酮衍生物并评估了它们的抗菌活性。这些化合物显示出与链霉素相当的效果,突出了它们在抗菌研究中的潜力 (Ajani 等人,2009 年)。

癌症研究中的新型基于喹啉的恶二唑衍生物

Dofe 等人(2017 年)设计并合成了基于喹啉的恶二唑衍生物,评估了它们对人乳腺癌 MCF-7 细胞系的体外细胞毒性功效。这项研究有助于寻找新型抗癌剂 (Dofe 等人,2017 年)。

属性

IUPAC Name |

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-24-12-7-11(8-13(9-12)25-2)18-21-19(26-22-18)15-10-20-16-6-4-3-5-14(16)17(15)23/h3-10H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMLCLVNRWUSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)